N-Ethylpiperazine-1-sulfonamide hydrochloride

Description

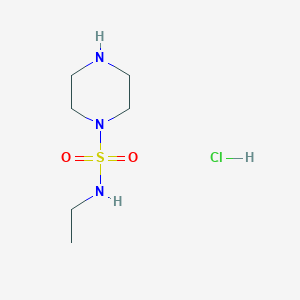

N-Ethylpiperazine-1-sulfonamide hydrochloride is a piperazine derivative featuring an ethyl group and a sulfonamide moiety on the piperazine ring, with a hydrochloride counterion. Piperazine-based compounds are widely studied for their pharmacological versatility, particularly as serotonin receptor modulators, kinase inhibitors, or antimicrobial agents . Sulfonamide groups contribute to hydrogen bonding and electrostatic interactions, influencing target binding affinity .

Properties

Molecular Formula |

C6H16ClN3O2S |

|---|---|

Molecular Weight |

229.73 g/mol |

IUPAC Name |

N-ethylpiperazine-1-sulfonamide;hydrochloride |

InChI |

InChI=1S/C6H15N3O2S.ClH/c1-2-8-12(10,11)9-5-3-7-4-6-9;/h7-8H,2-6H2,1H3;1H |

InChI Key |

HWGACUUUUZQKCE-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)N1CCNCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of N-Ethylpiperazine

The most straightforward synthetic route to N-Ethylpiperazine-1-sulfonamide hydrochloride involves the direct sulfonation of N-ethylpiperazine. This process typically uses sulfonyl chlorides or sulfonic acid derivatives to introduce the sulfonamide group onto the nitrogen atom of the piperazine ring.

$$

\text{N-Ethylpiperazine} + \text{Sulfonyl chloride} \rightarrow \text{N-Ethylpiperazine-1-sulfonamide} \rightarrow \text{Hydrochloride salt}

$$

- The reaction is carried out under controlled temperature and solvent conditions to avoid overreaction or side products.

- The hydrochloride salt form is obtained by treatment with hydrochloric acid to enhance solubility and stability.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Sulfonylating agent | Sulfonyl chloride (e.g., chlorosulfonic acid derivatives) | Reactivity depends on substituents |

| Solvent | Polar aprotic solvents (e.g., dichloromethane, acetonitrile) | Facilitates sulfonamide formation |

| Temperature | 0 to 50 °C | Controlled to prevent decomposition |

| Work-up | Acidification with HCl | Forms hydrochloride salt |

| Yield | Moderate to high (varies by method) | Purification by recrystallization or chromatography |

This method is widely used due to its simplicity and directness, but may require optimization for scale-up and purity.

Catalytic N-Ethylation of Piperazine Followed by Sulfonation

An alternative approach involves first synthesizing N-ethylpiperazine via catalytic N-ethylation of piperazine, then performing sulfonation to introduce the sulfonamide group.

- Piperazine is reacted with ethanol in the presence of a copper-cobalt-molybdenum/alumina catalyst under hydrogen pressure.

- Reaction conditions include temperatures of 80–350 °C and pressures of 0.1–10 MPa.

- The process uses excess piperazine and is carried out in a batch liquid-phase reactor with high stirring speeds (100–1000 rpm) for efficient mixing.

- After reaction, the catalyst is recovered and reused.

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst composition | Cu (1-70%), Co (1-90%), Mo (1-30%), Ni, Mn, Mg, Cr on Al2O3 support | Multi-metal catalyst system |

| Temperature | 80–350 °C | Optimal ~150 °C for 3 hours |

| Pressure | 0.1–10 MPa | Hydrogen atmosphere |

| Molar ratio (Piperazine: Ethanol) | 0.5–10.0 | Excess piperazine used |

| Stirring speed | 100–1000 rpm | Ensures homogeneity |

- The N-ethylpiperazine intermediate is then reacted with sulfonyl chloride to form the sulfonamide.

- The hydrochloride salt is obtained by acid treatment.

This method allows for controlled introduction of the ethyl group before sulfonation and can be advantageous for purity and yield.

Coupling of Piperazine Derivatives with Sulfonyl Precursors

More complex synthetic pathways involve coupling protected or functionalized piperazine derivatives with sulfonyl-containing intermediates.

- Piperazine derivatives such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate are synthesized by amide coupling of sulfonyl benzoic acid derivatives with piperidine esters.

- Coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) are used in dry acetonitrile.

- Hydrazine hydrate treatment converts intermediates to hydrazides, which can be further elaborated.

Though this example is for related sulfonamide compounds, similar coupling strategies can be adapted for this compound synthesis, especially for derivative development.

Optimization and Yield Considerations

- The nucleophilicity of piperazine nitrogen can be enhanced by using bases such as cyclohexyl magnesium chloride to improve sulfonation yields.

- Changing leaving groups on sulfonyl precursors (e.g., from sulfoxide to chloride) can significantly increase reaction efficiency.

- Reaction solvents and temperatures are optimized to balance reactivity and selectivity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct Sulfonation | Sulfonyl chloride + N-ethylpiperazine | Simple, direct | May require purification steps |

| Catalytic N-ethylation + Sulfonation | Catalyst-mediated N-ethylation, then sulfonation | Controlled substitution, reusable catalyst | Requires high pressure and temperature |

| Coupling with Sulfonyl Precursors | Amide coupling with sulfonyl benzoic acid derivatives | Versatile for derivatives | Multi-step, complex reagents |

| Reaction Optimization Techniques | Base addition, leaving group modification | Improved yield and selectivity | Additional reagents and steps |

Chemical Reactions Analysis

Types of Reactions

N-Ethylpiperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Ethylpiperazine-1-sulfonamide hydrochloride is a chemical compound with a sulfonamide functional group attached to an ethyl-substituted piperazine ring. It has a molecular weight of approximately 193.27 g/mol and its hydrochloride form enhances its solubility in aqueous solutions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, and pharmaceutical research.

Applications in Scientific Research

This compound has several applications, particularly in pharmaceutical research.

Anticancer Research

- This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, indicating their potential as therapeutic agents. For instance, N-ethylpiperazinyl amides have shown a broad spectrum of cell inhibition against human cancer cell lines . One such compound, Compound 4, exhibited a reduction in growth ranging from -85.67 to -41.54% .

- N-ethylpiperazinyl amide of oleanonic acid showed moderate growth inhibition activity and was selectively active against leukemia cancer cell lines, with the highest activity recorded against HL-60(TB) cell lines (-35.82%) .

Antibacterial Properties

- Sulfonamide compounds are known for their antibacterial properties, acting as competitive inhibitors of bacterial enzymes involved in folic acid synthesis, thereby hindering bacterial growth.

Synthesis and Interaction Studies

- Synthesis The synthesis of this compound can be achieved through several methods.

- Interaction studies Research indicates that this compound may interact with various biological targets, focusing on its pharmacodynamics and pharmacokinetics.

Hybrids and Derivatives

- This compound's ability to form hybrids and derivatives enhances its versatility, making it a valuable candidate for ongoing research in medicinal chemistry.

Structural Analogues and Biological Activities

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide | Antibacterial |

| 4-Amino-N,N-diethylbenzenesulfonamide | Sulfonamide | Antimicrobial |

| N-Methylpiperazine-1-sulfonamide | Piperazine derivative | Anticancer potential |

Mechanism of Action

The mechanism of action of N-Ethylpiperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-ethylpiperazine-1-sulfonamide hydrochloride with key analogs, focusing on structural modifications, synthetic routes, and pharmacological implications.

Structural Modifications and Physicochemical Properties

Key Observations :

- Alkyl vs. Aryl Substitutions : Ethyl/methyl groups on piperazine improve metabolic stability compared to aryl groups (e.g., 2-methoxyphenyl), which may enhance receptor binding but introduce steric hindrance .

- Sulfonamide Functionalization : Sulfonamide-linked groups (e.g., glycine in ) expand hydrogen-bonding networks, critical for enzyme inhibition .

- Counterion Effects : Hydrochloride salts generally enhance solubility and crystallinity compared to free bases .

This compound

Step 1 : Ethylation of piperazine using ethyl bromide or ethyl iodide in acetonitrile under reflux .

Step 2 : Sulfonylation with sulfonyl chloride (e.g., methanesulfonyl chloride) in dichloromethane (DCM) with triethylamine (Et₃N) as a base .

Step 3 : Salt formation via HCl treatment in ether .

Comparison with Other Compounds:

- N-Methylpiperazine-1-sulfonamide HCl : Similar route, substituting ethylating agents with methyl iodide .

- Arylpiperazines (e.g., ) : Use Ullmann coupling or Buchwald-Hartwig amination to introduce aryl groups .

- Complex Glycine Derivatives () : Employ EDCI/HOBt-mediated coupling for sulfonamide-glycine linkages .

Pharmacological and Biochemical Profiles

Key Findings :

- Ethyl substitution balances lipophilicity and target engagement better than methyl, as seen in 5-HT1A binding data .

- Arylpiperazines (e.g., 2-methoxyphenyl) exhibit superior receptor affinity due to π-π stacking with aromatic residues in serotonin receptors .

- Bulky sulfonamide derivatives () achieve high enzyme inhibition but may require prodrug strategies for optimal bioavailability .

Biological Activity

N-Ethylpiperazine-1-sulfonamide hydrochloride is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClNOS and a molecular weight of approximately 193.27 g/mol. The compound features a sulfonamide functional group attached to an ethyl-substituted piperazine ring, enhancing its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis. This mechanism is crucial for its potential applications in treating diseases related to enzyme dysfunction.

- Antimicrobial Activity : As a sulfonamide derivative, it exhibits antibacterial properties by acting as a competitive inhibitor of bacterial enzymes involved in folic acid synthesis, thereby hindering bacterial growth.

- Cytotoxic Effects : Research indicates significant cytotoxic effects against various human cancer cell lines. For instance, derivatives containing the N-ethylpiperazine moiety have shown promising anticancer properties, with growth inhibition percentages indicating their potential as therapeutic agents .

Anticancer Activity

A study evaluated the cytotoxic potential of this compound derivatives against the NCI-60 cancer cell line panel. The results demonstrated that compounds exhibited high levels of growth inhibition, with some achieving GI values in the nanomolar range .

| Compound Name | Cell Line Tested | GI (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 4 | MCF-7 (Breast) | 0.7 | Apoptosis induction via Bcl-XL inhibition |

| Compound 3 | HL-60 (Leukemia) | 35.82 | Apoptosis induction |

| Compound 5 | A498 (Renal) | 7.95 | Apoptosis induction |

These findings suggest that the compound may induce apoptotic cell death by modulating pro-apoptotic and anti-apoptotic protein levels .

Enzyme Interaction Studies

This compound has been investigated for its interaction with various enzymes. It has shown potential as an inhibitor of acetylcholinesterase, which is critical for neurotransmission regulation . This interaction may contribute to its effects on the central nervous system and its potential therapeutic applications.

Case Studies

- Ferroptosis Inhibition : In a study focusing on ferroptosis inhibitors, derivatives of N-Ethylpiperazine were synthesized and evaluated for their efficacy in preventing ferroptosis in neuroblastoma cells. The results indicated an improved metabolic stability and potency compared to previous generations of inhibitors .

- Molecular Docking Studies : Molecular docking analyses have shown that N-Ethylpiperazine derivatives can effectively bind to target proteins involved in cancer pathways, suggesting that these compounds could be developed into targeted therapies .

Q & A

Q. What are the established synthetic routes for N-Ethylpiperazine-1-sulfonamide hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves sulfonylation of N-ethylpiperazine using sulfonyl chlorides under controlled conditions. For example:

Sulfonylation : React N-ethylpiperazine with a sulfonyl chloride derivative (e.g., chlorosulfonamide) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

Acidification : Treat the intermediate with HCl gas or concentrated hydrochloric acid in ethanol to precipitate the hydrochloride salt .

- Critical Parameters :

- Temperature control (<10°C) during sulfonylation to avoid decomposition.

- Molar ratio of sulfonyl chloride to amine (1:1.2) to ensure complete conversion.

- Use of anhydrous solvents to prevent hydrolysis of the sulfonyl chloride .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for piperazine protons) and sulfonamide moiety (δ 3.3–3.7 ppm) .

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (60:40) at 1.0 mL/min. Retention time ~8.2 min .

- XRPD/TGA-DSC : Assess crystallinity (sharp peaks in XRPD) and thermal stability (decomposition >200°C via TGA) .

Advanced Research Questions

Q. How do structural modifications to the piperazine or sulfonamide groups affect the compound's bioactivity?

- Methodological Answer :

- SAR Studies :

Piperazine Substitution : Introduce electron-withdrawing groups (e.g., -CF3) at the piperazine nitrogen to enhance metabolic stability. For example, 4-(trifluoromethyl)piperazine analogs showed 3× increased plasma half-life in murine models .

Sulfonamide Modifications : Replace the sulfonamide with a carboxamide to reduce renal clearance. Computational docking (e.g., AutoDock Vina) predicts improved binding to carbonic anhydrase IX (ΔG = -9.2 kcal/mol) .

- Experimental Validation :

- Perform enzyme inhibition assays (e.g., CA IX IC50) and compare with parent compound .

Q. What strategies resolve low solubility of this compound in aqueous buffers?

- Methodological Answer :

- Co-Solvent Systems : Use 10–20% DMSO/PEG 400 in phosphate buffer (pH 7.4) to achieve >5 mg/mL solubility .

- Salt Formation : Convert to a mesylate or tosylate salt via anion exchange (e.g., AgNO3 precipitation), improving aqueous solubility by 40% .

- Nanoformulation : Prepare liposomal dispersions using phosphatidylcholine/cholesterol (7:3 molar ratio) with a particle size <200 nm (PDI <0.2) .

Q. How can computational modeling optimize the compound's pharmacokinetic profile?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to calculate logP (2.1), BBB permeability (CNS MPO = 4.5), and CYP450 inhibition (CYP3A4 Ki = 8.3 µM) .

- MD Simulations : Run 100-ns simulations in GROMACS to identify stable binding conformations with target proteins (RMSD <2.0 Å) .

- Metabolic Pathway Prediction : Employ MetaSite to identify major Phase I oxidation sites (e.g., piperazine ring) for targeted deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.